molecular formula C20H18N2OS B2988430 N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide CAS No. 860610-98-6

N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide

Cat. No.: B2988430
CAS No.: 860610-98-6
M. Wt: 334.44
InChI Key: AUOLKMFUGZOXNB-UHFFFAOYSA-N
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Description

“N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide” is a derivative of indole-2-carboxamides . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Synthesis Analysis

The synthesis of indole-2-carboxamides involves a one-pot, three-component protocol, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

The catalytic reaction proceeds through six steps: initial coupling of NHCs with indole-2-formaldehydes, followed by 1,2-proton transfer . Then the resulting Breslow intermediate undergoes successive oxidization (by quinone DQ), N–H deprotonation, and [3+2] cycloaddition .

Scientific Research Applications

Photochromic Systems

One of the applications of compounds related to N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide is in the development of thermally irreversible photochromic systems. Research has shown that compounds like 2-(1,2-Dimethyl-3-indolyl)-3-(2,4,5-trimethyl-3-thienyl)maleic anhydride exhibit photoinduced cyclization and ring-opening reactions with high quantum yields, making them stable and efficient for photochromic applications (Nakayama, Hayashi, & Irie, 1991).

Heterocyclic Compound Synthesis

The synthesis of novel heterocyclic systems, such as 3-imino-4-methyldihydrothieno[3,4-b]indoles, has been achieved using compounds related to the target chemical. These reactions involve the treatment of related compounds like 1-methylindole-2-carboxylic acid thioamide with various aldehydes or ketones, leading to structurally and functionally diverse heterocyclic systems (Kogan, 1977).

Catalytic Applications

In the realm of catalysis, derivatives of this compound have been explored. For instance, N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide, a related compound, has been used as a ligand for obtaining bimetallic boron-containing heterogeneous catalysts, showcasing effectiveness in catalytic reactions like the Suzuki reaction in aqueous media (Bumagin et al., 2019).

Luminescence Sensing

Compounds with structural similarities to this compound have been utilized in luminescence sensing. For example, dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks exhibit sensitive fluorescence properties, making them suitable for sensing applications, such as detecting benzaldehyde-based derivatives (Shi et al., 2015).

Electrochromic Properties

Aromatic polyamides containing derivates of the target compound exhibit electrochromic properties. These polymers, with pendent dimethoxy-substituted triphenylamine (TPA) units, show oxidative coloring and can be used in applications where electrochromism is desirable, such as smart windows or displays (Chang & Liou, 2008).

Mechanism of Action

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . This suggests that “N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide” and its derivatives could be potential candidates for future pharmacological studies.

Biochemical Analysis

Biochemical Properties

N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide interacts with a variety of enzymes and proteins. The carboxamide moiety in this compound forms hydrogen bonds with these biomolecules, often inhibiting their activity . For instance, it has been found to interact with enzymes such as HLGP, HIV-1, and renin enzyme .

Cellular Effects

The cellular effects of this compound are diverse. It has been found to have significant effects on cell division and cell death . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It forms hydrogen bonds with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . It also disrupts the function of the essential mycobacterial transporter MmpL3 protein .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound shows changes in its effects. It has been found to have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been found to produce significant glucose-lowering effects on both type 2 diabetic KKAy mice and ZDF rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-4-methylthieno[2,3-b]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c1-12-7-6-8-13(2)18(12)21-19(23)17-11-15-14-9-4-5-10-16(14)22(3)20(15)24-17/h4-11H,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOLKMFUGZOXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=C(S2)N(C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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